molecular formula C5H11NO3 B14739815 2-Nitro-1-pentanol CAS No. 2899-90-3

2-Nitro-1-pentanol

Cat. No.: B14739815
CAS No.: 2899-90-3
M. Wt: 133.15 g/mol
InChI Key: OYHTVILGINELNJ-UHFFFAOYSA-N
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Description

2-Nitro-1-pentanol is an organic compound with the molecular formula C5H11NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1-pentanol can be synthesized through the nitration of 1-pentanol. The reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitro alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro ketones or nitro aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed:

    Oxidation: Nitro ketones or nitro aldehydes.

    Reduction: Amino alcohols.

    Substitution: Halogenated nitro alcohols or other substituted derivatives.

Scientific Research Applications

2-Nitro-1-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Research into the biological activity of nitro alcohols includes their potential use as antimicrobial agents.

    Medicine: The compound’s derivatives are studied for their pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: this compound is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pentanol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    2-Nitro-1-butanol: Similar structure but with a shorter carbon chain.

    2-Nitro-2-methyl-1-propanol: Contains a branched carbon chain.

    2-Nitroethanol: A simpler nitro alcohol with only two carbon atoms.

Comparison: 2-Nitro-1-pentanol is unique due to its specific carbon chain length and the position of the nitro and hydroxyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other nitro alcohols may not fulfill.

Properties

IUPAC Name

2-nitropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHTVILGINELNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621378
Record name 2-Nitropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-90-3
Record name 2-Nitropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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